molecular formula C10H16O3 B14613989 Ethyl 8-oxooct-4-enoate CAS No. 56879-14-2

Ethyl 8-oxooct-4-enoate

Cat. No.: B14613989
CAS No.: 56879-14-2
M. Wt: 184.23 g/mol
InChI Key: BBXFIXDNXBOAAF-UHFFFAOYSA-N
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Description

Ethyl 8-oxooct-4-enoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This compound, with the molecular formula C10H16O3, is known for its unique structure, which includes a carbonyl group and a double bond, making it a versatile intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 8-oxooct-4-enoate can be synthesized through various methods. One common approach involves the reaction of ethyl acetoacetate with an appropriate aldehyde under basic conditions to form the desired product. The reaction typically requires a base such as sodium ethoxide and is carried out at room temperature .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Ethyl 8-oxooct-4-enoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Ethyl 8-oxooct-4-enoate has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research into potential therapeutic applications, such as anti-inflammatory and antimicrobial properties, is ongoing.

    Industry: It is utilized in the production of fragrances, flavorings, and other specialty chemicals

Mechanism of Action

The mechanism by which ethyl 8-oxooct-4-enoate exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes involved in metabolic processes, influencing their activity and leading to various biochemical outcomes .

Comparison with Similar Compounds

Uniqueness: Ethyl 8-oxooct-4-enoate stands out due to its unique structure, which includes both a carbonyl group and a double bond. This combination allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .

Properties

CAS No.

56879-14-2

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

ethyl 8-oxooct-4-enoate

InChI

InChI=1S/C10H16O3/c1-2-13-10(12)8-6-4-3-5-7-9-11/h3-4,9H,2,5-8H2,1H3

InChI Key

BBXFIXDNXBOAAF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC=CCCC=O

Origin of Product

United States

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